N-(3-Acetyl-2-hydroxyphenyl)acetamide
Description
Significance of Acetamide (B32628) Derivatives in Medicinal Chemistry and Biological Systems
Acetamide derivatives represent a crucial class of compounds in the realm of medicinal chemistry, demonstrating a wide array of biological activities. galaxypub.co These derivatives are integral structural components found in both naturally occurring molecules and synthetically developed small-molecule drugs. galaxypub.coarchivepp.com Their versatility has led to their investigation and application in various therapeutic areas.
The acetamide functional group is particularly amenable to the design of prodrugs, which can enhance the pharmacokinetic properties and therapeutic efficacy of parent drug molecules. archivepp.comgalaxypub.coarchivepp.com Researchers have successfully utilized acetamide derivatives to create prodrugs of cyclooxygenase-II (COX-II) inhibitors, which are pivotal in managing pain and inflammation associated with conditions like arthritis. archivepp.comgalaxypub.coarchivepp.com
The broad spectrum of biological activities exhibited by acetamide derivatives includes:
Anti-inflammatory galaxypub.coresearchgate.net
Antimicrobial galaxypub.coresearchgate.net
Anticancer galaxypub.coresearchgate.net
Analgesic galaxypub.coresearchgate.net
Anticonvulsant galaxypub.coresearchgate.net
Antiviral galaxypub.co
Anti-HIV galaxypub.co
Antioxidant researchgate.netnih.gov
This diverse range of activities underscores the importance of the acetamide scaffold in the ongoing quest for novel and more effective therapeutic agents. galaxypub.coresearchgate.net The adaptability of this chemical structure allows for the synthesis of a multitude of derivatives with varied biological functions, making it a continued focus of medicinal chemistry research. galaxypub.co
Historical Context and Current Research Landscape of N-(3-Acetyl-2-hydroxyphenyl)acetamide
This compound, a specific acetamide derivative, has garnered attention as a key intermediate in the synthesis of pharmaceutical compounds. google.com Notably, it serves as a precursor in the preparation of Pranlukast, a medication used in the management of asthma. google.com
Historically, the synthesis of this compound has been approached through various routes. One method involves starting with p-hydroxyacetophenone, proceeding through steps of acetylation, rearrangement, debromination, and acylation. google.com However, this pathway has been noted for its length, higher cost, and potential for generating impurities. google.com
More recent synthetic strategies have focused on improving the efficiency and purity of the final product. A notable method commences with o-aminophenol and proceeds through acetylation, methylation of the phenolic hydroxyl group, bromination of the phenyl ring, introduction of the acetyl group, and finally, a reduction-debromination step to yield this compound. google.com This improved route boasts a total yield of up to 41.7% and a purity of 99.8% as determined by HPLC. google.com
The current research landscape continues to explore the utility of the this compound scaffold. For instance, it has been used in the synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, highlighting its role as a building block for more complex heterocyclic systems. mdpi.com Furthermore, research into related structures, such as N-(2-hydroxyphenyl)acetamide, has demonstrated anti-inflammatory and anti-arthritic properties in animal models, suggesting potential therapeutic avenues for derivatives of the core this compound structure. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 103205-33-0 |
| Molecular Formula | C10H11NO3 |
| InChI Code | 1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |
| InChI Key | IZEKPTZDLKKMGF-UHFFFAOYSA-N |
| Purity | 97% |
Source: sigmaaldrich.com
Research Objectives and Scope of Investigation for the this compound Scaffold
The primary research objective concerning the this compound scaffold is to explore its potential as a versatile precursor for the synthesis of novel and biologically active compounds. The inherent chemical functionalities of this molecule, including the acetyl group, the hydroxyl group, and the acetamide moiety, provide multiple points for chemical modification and elaboration.
The scope of investigation for this scaffold is broad and encompasses several key areas:
Synthesis of Novel Derivatives: A major focus is the use of this compound as a starting material for the creation of new chemical entities. This involves leveraging its reactive sites to build more complex molecular architectures, such as heterocyclic systems. mdpi.comresearchgate.net The development of efficient and high-yielding synthetic routes to these derivatives is a critical aspect of this research. google.com
Exploration of Biological Activities: Drawing from the known biological activities of acetamide derivatives in general, a significant area of investigation is the screening of new compounds derived from the this compound scaffold for a range of pharmacological effects. galaxypub.coresearchgate.net This includes, but is not limited to, anti-inflammatory, antimicrobial, and anticancer activities. The goal is to identify lead compounds with promising therapeutic potential.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the this compound core structure affect its biological activity is crucial. By synthesizing a library of related compounds and evaluating their efficacy, researchers can elucidate key structural features required for a desired biological effect. This knowledge is instrumental in the rational design of more potent and selective drug candidates.
Development of Improved Synthetic Methodologies: Ongoing research aims to refine and optimize the synthesis of this compound itself, as well as its derivatives. This includes the exploration of greener and more cost-effective synthetic pathways to enhance the accessibility of this important chemical intermediate for broader research and potential industrial applications. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pranlukast |
| o-aminophenol |
| p-hydroxyacetophenone |
| N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetyl-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKPTZDLKKMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548066 | |
| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-33-0 | |
| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3 Acetyl 2 Hydroxyphenyl Acetamide
Established Synthetic Routes for N-(3-Acetyl-2-hydroxyphenyl)acetamide
The primary methods for synthesizing this compound are multi-step processes that often commence with readily available precursors.
Multi-Step Synthesis via Ortho-Aminophenol Derivatives
A common and well-documented approach to this compound begins with ortho-aminophenol. google.com This multi-step synthesis involves a sequence of reactions designed to introduce the necessary functional groups onto the aromatic ring.
The synthesis typically proceeds as follows:
Acetylation of Ortho-Aminophenol: The initial step involves the protection of the amino group of ortho-aminophenol through acetylation, commonly using acetic anhydride (B1165640). google.comacs.org This reaction is chemoselective, favoring the formation of N-(2-hydroxyphenyl)acetamide. acs.org
Methylation of the Phenolic Hydroxyl Group: The hydroxyl group is then protected, often by methylation using dimethyl carbonate with a phase transfer catalyst. google.com
Bromination: A bromine atom is introduced onto the phenyl ring, typically using N-bromosuccinimide (NBS). google.com
Introduction of the Acetyl Group: A Friedel-Crafts acylation reaction is employed to introduce the acetyl group. This is often achieved using chloroacetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com
Reduction and Debromination: The final step involves the reduction of the introduced group and removal of the bromine atom, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C). google.com This sequence yields the target compound, this compound.
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity
Significant efforts have been directed towards optimizing the reaction conditions at each stage of the synthesis to maximize yield and purity. google.com Key parameters that have been investigated include the choice of solvents, catalysts, reaction times, and temperatures. google.comresearchgate.net
For instance, in the acetylation of ortho-aminophenol, the molar ratio of the starting material to acetic anhydride is a critical factor. google.com In the methylation step, the use of phase transfer catalysts like cesium carbonate or potassium carbonate at reflux temperatures between 95-110°C has been found to be effective. google.com The choice of solvent in the bromination step can also influence the reaction's outcome, with options including methylene (B1212753) chloride, ethyl acetate, DMF, or chloroform (B151607). google.com For the Friedel-Crafts acylation, the molar ratio of the substrate to the Lewis acid is a key parameter to control. google.com Finally, the conditions for the reduction-debromination step, such as the type of acid binding agent and the ratio of the substrate to the catalyst, are crucial for achieving a high yield of the final product. google.com
Analogous Synthetic Pathways and Derivatization Strategies Informing this compound Research
The synthetic methodologies applied to this compound are informed by a broader understanding of reactions involving similar chemical structures. These analogous pathways and derivatization strategies provide valuable insights for developing new synthetic routes and for creating novel derivatives of the target compound.
Acetylation of Substituted Phenylacetamide Derivatives
The acetylation of substituted phenylacetamide derivatives is a fundamental transformation in organic synthesis. mdpi.comwipo.intgoogle.com This reaction is not only a key step in the synthesis of this compound but is also widely used to produce a variety of other compounds. mdpi.com The acetylation of amines, phenols, and thiols can be achieved using acetic anhydride, often under catalyst and solvent-free conditions. mdpi.com The substrate scope of this reaction is broad, allowing for the acetylation of various substituted phenols and anilines. mdpi.com This body of knowledge provides a strong foundation for optimizing the acetylation step in the synthesis of this compound and its analogs.
Introduction of Diverse Functional Groups and Heterocyclic Moieties
The core structure of this compound can be modified to introduce a wide range of functional groups and heterocyclic moieties, leading to the creation of new chemical entities with potentially interesting biological properties. nih.govnih.govmdpi.com
For example, the chloroacetyl derivatives of aminophenols can serve as versatile intermediates for introducing various substituents by replacing the chlorine atom. neliti.com This approach has been used to synthesize novel N-(substituted phenyl)-N-(substituted) acetamide (B32628) derivatives. archivepp.com
Furthermore, the reaction of this compound with other molecules can lead to the formation of more complex structures. For instance, its reaction with 4-(4-phenylbutoxy)benzoyl chloride results in the formation of N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide. nih.gov
The synthesis of various heterocyclic compounds often utilizes cyanoacetamide derivatives as starting materials. arkat-usa.orgresearchgate.netresearchgate.net These reactions can involve cyclization reactions to form pyridine, pyrazole, and other heterocyclic rings. arkat-usa.orgresearchgate.net For example, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been used as a precursor for synthesizing coumarin (B35378) and aminopyrazole derivatives. arkat-usa.org Similarly, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been synthesized through an N-acylation reaction. acs.org These examples highlight the potential for using this compound as a building block for constructing novel heterocyclic systems.
Silylation and Formation of Novel Heterocycles
The reaction of N-(2-hydroxyphenyl)acetamide derivatives with silylating agents can lead to the formation of novel heterocyclic compounds containing silicon. researchgate.net For example, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes can produce 5-membered silaheterocyclic benzoxazasiloles. researchgate.net These compounds can exist in equilibrium with 7-membered cyclic benzodioxazasilepines. researchgate.net The silylated derivatives can be further reacted to form other novel structures. For instance, N-(2-(trimethylsilyloxy)phenyl)acetamide, synthesized from the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, can undergo trans-silylation to yield other silylated heterocycles. researchgate.net These studies demonstrate the utility of silylation as a strategy for creating new derivatives of N-(2-hydroxyphenyl)acetamide, a concept that can be extended to this compound.
Nitrosylation and Nitration of Related Hydroxyphenylacetamides
Research on N-(2-hydroxyphenyl)acetamide has shown that it can undergo both nitrosylation and nitration to yield various products. mdpi.comnih.gov For instance, the incubation of N-(2-hydroxyphenyl)acetamide with certain microorganisms can lead to the formation of N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide. nih.gov The synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide has also been achieved chemically by treating N-(2-hydroxyphenyl)acetamide with nitric acid in an acetic acid and water mixture at low temperatures. mdpi.com
Furthermore, the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide has been demonstrated using a mixture of nitric acid and acetic anhydride in dichloromethane. chemicalbook.com This reaction yields N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide. chemicalbook.com These examples strongly suggest that the aromatic ring of this compound is susceptible to electrophilic substitution reactions like nitrosylation and nitration. The positions of substitution would be directed by the existing activating groups: the hydroxyl and acetamido groups.
Chemical Reactivity and Potential Transformation Pathways
The chemical structure of this compound, featuring a hydroxyl group, an acetyl group, and an acetamido group on a phenyl ring, allows for a variety of chemical transformations.
The synthetic pathway itself reveals several reactive sites. google.com The amino and hydroxyl groups are readily acylated, and the aromatic ring can be halogenated. google.com Beyond these, other potential reactions can be inferred from the reactivity of similar compounds.
The acetyl group's carbonyl moiety presents a site for both reduction and oxidation. For instance, in the related compound N-(3-acetylphenyl)benzamide, the acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents or reduced to an alcohol with reducing agents like sodium borohydride. It is plausible that this compound could undergo similar transformations under appropriate conditions.
The acetyl group also offers a potential site for condensation reactions. A Claisen-Schmidt type reaction has been reported for a related 2-(N-acetyl)acetophenone derivative, indicating that the acetyl group's alpha-protons can be deprotonated to form an enolate, which can then react with aldehydes or ketones. mdpi.com
The aromatic ring, activated by the hydroxyl and acetamido groups, is expected to be reactive towards various electrophilic substitution reactions, as suggested by the nitration and nitrosylation of related compounds. mdpi.comnih.govchemicalbook.com A safety data sheet for a similar compound, N1-(3-Acetyl-4-hydroxyphenyl)acetamide, indicates incompatibility with strong oxidizing agents, acids, bases, and reducing agents, which provides general clues about the reactivity of this class of compounds. fishersci.at
Advanced Structural Characterization and Spectroscopic Analysis of N 3 Acetyl 2 Hydroxyphenyl Acetamide
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the molecular structure of N-(3-Acetyl-2-hydroxyphenyl)acetamide, with each technique offering unique insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.
In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule are observed. For instance, a reported ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet at 7.98 ppm for one aromatic proton, a quartet at 7.10 ppm, and another doublet at 7.05 ppm for the other two aromatic protons. google.com A singlet at 7.23 ppm is also reported. google.com Additionally, a singlet at 5.35 ppm is observed. google.com The methyl protons of the acetyl group appear as a singlet at 2.50 ppm, while the methyl protons of the acetamide (B32628) group are observed as a singlet at 2.04 ppm. google.com
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. While specific data for this compound is not detailed in the provided results, a related compound, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, shows characteristic signals for carbonyl carbons and aromatic carbons, which would be expected to be similar for this compound. mdpi.com
Table 1: ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.98 | d | Aromatic CH |
| 7.23 | s | Aromatic CH |
| 7.10 | q | Aromatic CH |
| 7.05 | d | Aromatic CH |
| 5.35 | s | OH |
| 2.50 | s | -COCH₃ |
| 2.04 | s | -NHCOCH₃ |
Data sourced from CDCl₃ solvent. google.com
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The FT-IR spectrum reveals characteristic absorption bands that confirm the presence of key functional groups. For a similar compound, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, an absorption band for the N-H group of the N-acetylated group was seen at 3313 cm⁻¹. mdpi.com Strong absorption bands for carbonyl groups are also characteristic, with a ketone carbonyl group showing a signal at 1692 cm⁻¹. mdpi.com The C-N bond absorption typically appears around 1232 cm⁻¹. mdpi.com
These vibrational frequencies are sensitive to the molecule's environment, and shifts in these bands can indicate intermolecular interactions, such as hydrogen bonding.
Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Structures
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3313 | N-H (Amide) | Stretching |
| ~1692 | C=O (Ketone) | Stretching |
| ~1232 | C-N (Amide) | Stretching |
Data is based on analogous compounds and typical functional group frequencies. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, which allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of the compound. For instance, the related compound N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide showed an ion peak at m/z = 332.08905, corresponding to the [M + Na]⁺ molecular ion, which is in agreement with its calculated mass. mdpi.com Similarly, HRMS analysis of this compound would be expected to yield a precise mass that validates its C₁₀H₁₁NO₃ formula. nih.gov
Solid-State Structural Analysis
The arrangement of molecules in the crystalline state provides critical information about intermolecular forces and packing efficiency.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles. For related acetamide compounds, X-ray diffraction studies have revealed how molecules are linked in the crystal lattice through intermolecular hydrogen bonds, such as N—H⋯O and O—H⋯O interactions. researchgate.net For example, in N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the amide and hydroxyl groups form intermolecular hydrogen bonds with carbonyl oxygen atoms of neighboring molecules. researchgate.net A similar analysis of this compound would elucidate its crystal packing and the specific hydrogen bonding network that stabilizes its crystal structure.
Computational Chemistry and Molecular Modeling of N 3 Acetyl 2 Hydroxyphenyl Acetamide and Analogues
Quantum Chemical Investigations for Electronic Properties
Quantum chemical methods are fundamental in understanding a molecule's structure and reactivity at the electronic level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electron Distribution
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate a molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, as well as the distribution of electron density. For analogous compounds like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), DFT calculations have been performed using methods like HF/3-21G to analyze molecular structure and interactions. However, specific optimized geometric parameters and detailed Mulliken population analysis or similar charge distribution studies for N-(3-Acetyl-2-hydroxyphenyl)acetamide are not present in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. For some acetamide derivatives, FMO analysis has been performed using the B3LYP/6-311G++(d,p) basis set. One study identified a HOMO-LUMO gap of 4.891 eV for a compound referred to as "ACF," but confirmation that this acronym refers to this compound is not available. Without dedicated studies, the specific HOMO-LUMO energies and the resulting reactivity predictions for the title compound remain undetermined.
Electrostatic Potential (ESP) Mapping and Charge Transfer Assessments
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). Studies on related molecules utilize ESP maps to understand hydrogen bonding and other interactions. Furthermore, assessments of electrophilicity-based charge transfer (ECT) can help in understanding potential interactions with biological targets like DNA bases. However, no specific ESP map or charge transfer analysis for this compound has been published.
Molecular Simulation and Dynamics for Conformational and Interaction Analysis
Molecular simulations provide a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions over time.
Molecular Docking for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential inhibitors. For instance, various novel compounds are often docked against targets like acetylcholinesterase (AChE), where key interactions with residues such as Tyr337, Trp86, and His447 in the active site are analyzed. While docking studies have been performed for numerous acetamide derivatives against various protein targets, no specific research detailing the docking of this compound into any particular protein active site, nor the resulting binding affinities or interaction patterns, is currently available.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of a ligand's conformational stability and its behavior within a protein binding pocket. These simulations, often run using software like NAMD or GROMACS with force fields such as CHARMM36, can validate the stability of docking poses and analyze the flexibility of the ligand-protein complex. Such simulations are crucial for understanding the dynamic nature of molecular interactions. Despite the power of this technique, the scientific record lacks any MD simulation studies performed on this compound to assess its conformational stability or dynamic behavior in a biological environment.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug-Likeness Assessment
The evaluation of a molecule's drug-likeness is a critical step in computational drug design. This assessment relies on the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A favorable ADME profile is crucial for a compound to be considered a viable drug candidate, as it determines the compound's ability to reach its target in the body, exert its therapeutic effect, and be eliminated efficiently without causing toxicity. In this section, the ADME properties of this compound and its structural analogues have been computationally predicted to evaluate their potential as drug candidates.
The analogues selected for this comparative analysis include:
Analogue 1: N-(2-Acetylphenyl)acetamide
Analogue 2: N-(4-Acetyl-2-hydroxyphenyl)acetamide
Analogue 3: N-(3-Propionyl-2-hydroxyphenyl)acetamide
Analogue 4 (Paracetamol): N-(4-hydroxyphenyl)acetamide
Physicochemical Properties and Lipophilicity
The physicochemical properties of a compound, such as its molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are fundamental determinants of its ADME profile. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a key parameter that influences a compound's solubility, permeability, and interaction with biological membranes. The predicted physicochemical properties and lipophilicity for this compound and its analogues are presented below.
Table 1: Predicted Physicochemical Properties and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Num. H-Bond Acceptors | Num. H-Bond Donors | TPSA (Ų) | Consensus Log P |
|---|---|---|---|---|---|---|
| This compound | C10H11NO3 | 193.20 | 3 | 2 | 66.40 | 1.15 |
| N-(2-Acetylphenyl)acetamide | C10H11NO2 | 177.20 | 2 | 1 | 46.17 | 1.17 |
| N-(4-Acetyl-2-hydroxyphenyl)acetamide | C10H11NO3 | 193.20 | 3 | 2 | 66.40 | 0.90 |
| N-(3-Propionyl-2-hydroxyphenyl)acetamide | C11H13NO3 | 207.23 | 3 | 2 | 66.40 | 1.57 |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | C8H9NO2 | 151.16 | 2 | 2 | 49.33 | 0.46 |
All the analyzed compounds adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. Their molecular weights are well below 500 g/mol , they possess an appropriate number of hydrogen bond donors and acceptors, and their consensus log P values are within the acceptable range for drug-like molecules.
Water Solubility and Pharmacokinetics
The water solubility of a drug is a critical factor for its absorption and distribution in the body. The predicted water solubility and key pharmacokinetic parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, are detailed below.
Table 2: Predicted Water Solubility and Pharmacokinetic Properties
| Compound | Water Solubility (logS) | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
|---|---|---|---|---|---|---|---|---|---|
| This compound | -1.972 | High | Yes | No | Yes | No | No | No | No |
| N-(2-Acetylphenyl)acetamide | -1.829 | High | Yes | No | Yes | No | Yes | No | Yes |
| N-(4-Acetyl-2-hydroxyphenyl)acetamide | -1.714 | High | No | No | No | No | No | No | No |
| N-(3-Propionyl-2-hydroxyphenyl)acetamide | -2.333 | High | Yes | No | Yes | No | Yes | No | No |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | -0.973 | High | No | No | No | No | No | No | No |
All compounds are predicted to have high gastrointestinal absorption. This compound and some of its analogues are predicted to be BBB permeant, which could be a desirable feature for drugs targeting the central nervous system. Notably, this compound is predicted to be an inhibitor of CYP1A2, an important enzyme in drug metabolism. This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by this enzyme.
Drug-Likeness and Medicinal Chemistry Friendliness
Table 3: Predicted Drug-Likeness and Medicinal Chemistry Friendliness
| Compound | Lipinski Violation | Bioavailability Score | Lead-likeness Violation | Synthetic Accessibility | PAINS Alert | Brenk Alert |
|---|---|---|---|---|---|---|
| This compound | 0 | 0.55 | No | 1.83 | 0 | 1 (phenol) |
| N-(2-Acetylphenyl)acetamide | 0 | 0.55 | No | 1.63 | 0 | 0 |
| N-(4-Acetyl-2-hydroxyphenyl)acetamide | 0 | 0.55 | No | 1.83 | 0 | 1 (phenol) |
| N-(3-Propionyl-2-hydroxyphenyl)acetamide | 0 | 0.55 | No | 2.00 | 0 | 1 (phenol) |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | 0 | 0.55 | No | 1.00 | 0 | 1 (phenol) |
All the evaluated compounds exhibit good drug-likeness, with no violations of Lipinski's rule and a bioavailability score of 0.55. The synthetic accessibility scores indicate that these compounds are relatively easy to synthesize. A Brenk alert for a phenol (B47542) substructure is present in this compound and its hydroxylated analogues, which is a common structural motif in many drugs and not necessarily indicative of a problem, but it warrants consideration for potential metabolic liabilities.
Investigation of Biological Activities and Pharmacological Implications of N 3 Acetyl 2 Hydroxyphenyl Acetamide
Anti-Inflammatory and Analgesic Potential
There is no available scientific literature that specifically investigates the anti-inflammatory and analgesic properties of N-(3-Acetyl-2-hydroxyphenyl)acetamide. Research into its structural isomer, paracetamol (N-(4-hydroxyphenyl)acetamide), shows that it exerts its effects in part by inhibiting cyclooxygenase (COX) enzymes, particularly in the central nervous system, which contributes to its analgesic and antipyretic actions. wikipedia.org Another related compound, N-(2-hydroxyphenyl)acetamide, has demonstrated anti-inflammatory properties in animal models by reducing pro-inflammatory cytokines and markers of oxidative stress. researchgate.netnih.gov However, these findings cannot be extrapolated to this compound, for which specific research is wanting.
Modulation of Cyclooxygenase (COX) Enzymes
No studies were identified that assess the ability of this compound to modulate COX-1 or COX-2 enzymes.
Inhibition of Pro-Inflammatory Cytokines (e.g., IL-1β, TNF-α) in Inflammatory Models
There is no published data on the effect of this compound on pro-inflammatory cytokines such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α).
Attenuation of Oxidative Stress Markers
No research could be found detailing the impact of this compound on biomarkers of oxidative stress, such as nitric oxide (NO) or reactive oxygen species (ROS).
Antimicrobial Efficacy
The potential of this compound as an antimicrobial agent has not been reported in the available scientific literature. While various acetamide (B32628) derivatives have been synthesized and tested for antimicrobial activity, with some showing efficacy, specific data for this compound is absent. nanobioletters.commdpi.com For instance, studies on other, different acetamide molecules have shown activity against bacteria like Klebsiella pneumoniae and fungi such as Aspergillus niger. nih.govscielo.brresearchgate.net
Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)
There are no available reports or studies documenting the testing of this compound against any Gram-positive or Gram-negative bacterial strains.
Antifungal Properties (e.g., Yeasts)
No data exists in the public domain regarding the antifungal properties of this compound against yeasts or other fungal species. Research on the related compound N-(2-hydroxyphenyl)acetamide showed a lack of activity against Candida albicans, whereas its chlorinated derivative did exhibit inhibitory effects, highlighting that small structural changes can significantly alter biological activity. nih.gov
Antineoplastic and Apoptotic Mechanisms
While direct studies on the antineoplastic properties of this compound are limited, research on structurally similar compounds provides valuable insights into its potential mechanisms of action against cancer cells. Specifically, studies on its close analogue, N-(2-hydroxyphenyl)acetamide (NA-2), which lacks the acetyl group at the 3-position, have demonstrated significant anticancer effects, particularly in the context of glioblastoma.
Glioblastoma multiforme (GBM) is a highly aggressive and common primary brain tumor in adults. nih.gov Research has investigated the therapeutic potential of N-(2-hydroxyphenyl)acetamide (NA-2) both as a standalone agent and in combination with the standard chemotherapeutic drug, Temozolomide (TMZ), against the human glioblastoma U87 cell line. nih.govnih.govresearchgate.net
Studies revealed that both NA-2 and TMZ individually inhibit the growth of U87 cells in a dose-dependent manner. nih.govnih.gov However, the combined administration of these two compounds resulted in a synergistic effect, significantly enhancing the inhibition of cell growth compared to either agent alone. nih.govresearchgate.net Specifically, the combination of 0.33 mM of NA-2 with 0.1 mM of TMZ markedly increased cell growth inhibition and promoted programmed cell death, or apoptosis. nih.govresearchgate.net These findings suggest that N-(2-hydroxyphenyl)acetamide and its derivatives could potentially be exploited to enhance the efficacy of existing chemotherapy regimens for glioblastoma. nih.gov
The synergistic anticancer effect observed with N-(2-hydroxyphenyl)acetamide (NA-2) and TMZ is linked to the induction of apoptosis through the modulation of key regulatory proteins. nih.gov Apoptosis is a controlled process of cell death essential for normal development and tissue homeostasis, which is often dysregulated in cancer. waocp.org The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax), are central regulators of the mitochondrial (intrinsic) pathway of apoptosis. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increased ratio favors cell death. waocp.orgijper.org
In studies on U87 glioblastoma cells, combination treatment with NA-2 and TMZ led to a significant increase in the Bax/Bcl-2 expression ratio. nih.gov This shift in balance towards pro-apoptotic proteins facilitates the initiation of the apoptotic cascade. nih.govnih.gov
Furthermore, the treatment activated Caspase-3, a key executioner enzyme in the apoptotic process. nih.goveuropeanreview.org Caspases are a family of proteases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Both RT-PCR and immunocytochemistry analyses confirmed a significant increase in the expression and activity of Caspase-3 in cells treated with the combination of NA-2 and TMZ compared to control cells or cells treated with either drug alone. nih.govnih.gov
The table below summarizes the effects of N-(2-hydroxyphenyl)acetamide (NA-2) and Temozolomide (TMZ) on key apoptotic markers in U87 glioblastoma cells.
| Treatment Group | Effect on Bax/Bcl-2 Ratio | Effect on Active Caspase-3 Expression |
|---|---|---|
| Control (Vehicle) | Baseline | Baseline |
| N-(2-hydroxyphenyl)acetamide (NA-2) alone | Minor Increase | Minor but significant increase |
| Temozolomide (TMZ) alone | Minor Increase | Minor but significant increase |
| NA-2 + TMZ Combination | Marked Increase | Significant synergistic increase |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies analyze how specific functional groups and structural modifications influence the pharmacological effects of a compound.
The this compound molecule possesses several key functional groups that are likely crucial for its biological interactions. The phenolic hydroxyl (-OH) group and the acetyl (-COCH₃) group attached to the phenyl ring, as well as the acetamide (-NHCOCH₃) moiety, are all known to participate in various non-covalent interactions with biological targets like enzymes and receptors.
The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to protein active sites. The acetamide linkage is a common feature in many medicinal compounds and contributes to the molecule's polarity and ability to form hydrogen bonds. archivepp.com Derivatives of acetamide are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov The acetyl group, an electron-withdrawing group, can influence the acidity of the nearby phenolic hydroxyl and modulate the electronic properties of the aromatic ring, thereby affecting binding affinity and reactivity.
The nature, position, and number of substituents on the phenyl ring can dramatically alter a compound's biological profile. Modifications to the aromatic ring of this compound could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties. For example, the addition of electron-withdrawing groups (like nitro or halogen groups) or electron-donating groups (like methoxy (B1213986) or alkyl groups) at different positions on the ring can affect how the molecule interacts with its biological target.
SAR studies on related heterocyclic amide derivatives have shown that even small changes to substituents can have a significant impact on activity. acs.org For instance, in the development of novel COX-II inhibitors, the type and size of substituents on aromatic rings attached to an acetamide core were found to be critical for both inhibitory potency and selectivity. archivepp.com Therefore, systematic modification of the phenyl ring in this compound represents a viable strategy for developing analogues with potentially enhanced or novel therapeutic activities.
Role as a Precursor in Drug Synthesis (e.g., Pranlukast Intermediate)
Beyond its potential direct biological activities, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. google.com Its most notable role is as a key precursor in the industrial preparation of Pranlukast. google.comgoogle.com
Pranlukast is a leukotriene receptor antagonist used for the management of bronchial asthma. blogspot.com It functions by blocking the action of leukotrienes, which are inflammatory mediators that cause bronchoconstriction and other allergy symptoms. blogspot.com
Broader Academic Perspectives and Future Research Directions
Comparative Analysis with Other Acetamide (B32628) Derivatives and Clinically Relevant Compounds
N-(3-Acetyl-2-hydroxyphenyl)acetamide belongs to the broad class of acetamide derivatives, a group of compounds with significant interest in medicinal chemistry. archivepp.com A comparative analysis reveals both shared structural motifs and distinct properties that influence their biological activities. Many acetamide derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. nih.govarchivepp.comresearchgate.net
One of the most clinically relevant comparators is Paracetamol (Acetaminophen), an N-(4-hydroxyphenyl)acetamide. wikipedia.org While both are hydroxyphenylacetamide isomers, the position of the acetyl and hydroxyl groups on the phenyl ring significantly alters their pharmacological profiles. Another relevant compound is N-(2-hydroxyphenyl) acetamide, which has demonstrated anti-inflammatory properties by reducing inflammatory cytokines like IL-1β and TNF-α in animal models of arthritis. researchgate.net
| Compound Name | Key Structural Features | Known Biological Activities |
| This compound | Acetyl and hydroxyl groups at positions 3 and 2 of the phenyl ring, respectively. | Intermediate in the synthesis of Pranlukast. google.com |
| Paracetamol (Acetaminophen) | Hydroxyl group at position 4 of the phenyl ring. | Analgesic and antipyretic. wikipedia.org |
| N-(2-hydroxyphenyl) acetamide | Hydroxyl group at position 2 of the phenyl ring. | Anti-inflammatory, reduces IL-1β and TNF-α. researchgate.net |
| Various COX-II Inhibitors | Often contain an acetamide or related moiety. | Anti-inflammatory. archivepp.comarchivepp.comresearchgate.net |
Exploration of this compound as a Lead Compound for Novel Therapeutics
The unique structure of this compound positions it as a promising lead compound for the development of new therapeutic agents. google.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The exploration of this compound in this context is driven by the diverse biological activities observed in structurally related compounds. researchgate.net
Its role as an intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma, highlights its potential as a scaffold for developing drugs targeting inflammatory pathways. google.com The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (acetyl and amide groups) provides opportunities for interaction with various biological targets.
Researchers are investigating acetamide derivatives for a wide range of applications, including as anti-allergic, and anti-inflammatory agents. nih.gov The specific substitution pattern of this compound could be systematically modified to optimize its activity towards a particular therapeutic target, enhance its pharmacokinetic properties, and reduce potential off-target effects. This process of lead optimization is a critical step in modern drug discovery.
Development of Advanced Delivery Systems for Enhanced Therapeutic Outcomes
To maximize the therapeutic potential of this compound and its future derivatives, the development of advanced delivery systems is an important area of research. These systems aim to improve the solubility, stability, and bioavailability of the compound, ensuring it reaches the target site in the body at an effective concentration.
Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could be employed to encapsulate the compound. This can protect it from premature degradation and facilitate its transport across biological membranes. For instance, the use of nanoparticles for delivering COX-II inhibitors has been explored to improve their efficacy.
Another approach could involve the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This strategy can be used to overcome challenges such as poor solubility or to target the drug to specific tissues. The synthesis of prodrugs of other acetamide-containing drugs has been shown to improve their pharmacokinetic profiles.
Elucidation of Complete Mechanism of Action and Off-Target Effects
A comprehensive understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. While its structural similarity to other anti-inflammatory agents provides some clues, detailed studies are needed to identify its specific molecular targets and signaling pathways.
In silico studies, such as molecular docking, can predict the binding of the compound to various proteins, helping to identify potential targets. These computational predictions must then be validated through experimental assays. For example, studies on other acetamide derivatives have used molecular docking to understand their interaction with enzymes like caspase-1. nih.gov
It is also essential to investigate potential off-target effects. These are unintended interactions with other biological molecules that could lead to unwanted side effects. A thorough toxicological and pharmacological profiling is necessary to ensure the safety and specificity of any new drug candidate derived from this compound. Techniques such as differential gene expression analysis and proteomics can provide a broad overview of the cellular responses to the compound, helping to identify both on-target and off-target effects.
Addressing Research Gaps and Advancing Translational Applications
Several research gaps need to be addressed to advance the translational applications of this compound. A primary gap is the limited amount of publicly available data on its biological activity. While its role as a synthetic intermediate is established, its own pharmacological profile remains largely unexplored. google.com
Future research should focus on a systematic evaluation of its biological effects using a variety of in vitro and in vivo models. This should include screening for activity against a panel of disease-relevant targets, such as enzymes and receptors involved in inflammation and other pathological processes.
Collaboration between synthetic chemists, pharmacologists, and clinicians will be essential to bridge the gap between basic research and clinical application. This includes optimizing the synthesis of the compound to ensure a high-purity, scalable supply for further studies. google.com Furthermore, the development of reliable analytical methods for its detection and quantification in biological samples is necessary for pharmacokinetic and pharmacodynamic studies. Addressing these research gaps will be critical in determining whether this compound or its derivatives can be successfully translated into novel therapies for human diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
